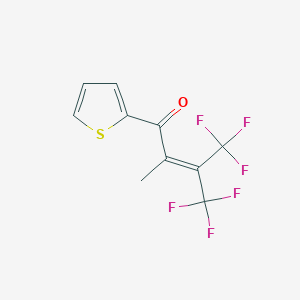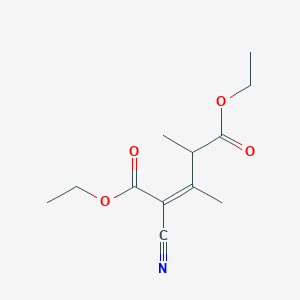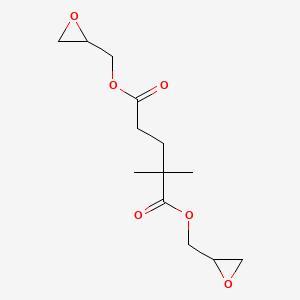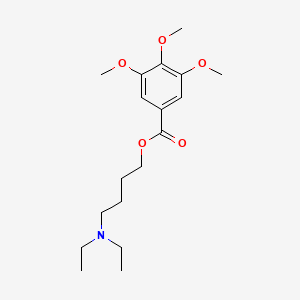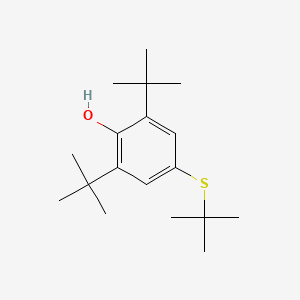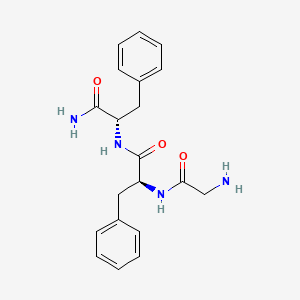
2,4,6-Tripropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tripropylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, with propyl groups attached to the 2, 4, and 6 positions of the pyridine ring, imparts specific chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tripropylpyridine typically involves the cyclocondensation of acetophenone derivatives, aryl aldehydes, and ammonium acetate. One efficient method uses a bimetallic catalyst, such as Al/Ag3PO4, under mild and environmentally friendly conditions. This method offers excellent yields and shorter reaction times . Another approach involves the use of iodine in DMSO as a catalyst for the reaction between acetophenones, ammonium acetate, and methylpyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tripropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
2,4,6-Tripropylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of agrochemicals, surfactants, and photosensitizers.
Mécanisme D'action
The mechanism of action of 2,4,6-Tripropylpyridine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be related to its interaction with DNA or inhibition of key signaling pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triarylpyridines: These compounds have aryl groups instead of propyl groups and are known for their biological activities, including antibacterial and anticancer properties.
2,4,6-Triaminopyrimidines: These derivatives have amino groups and are studied for their pharmacological activities, including as dihydrofolate reductase inhibitors.
Uniqueness
2,4,6-Tripropylpyridine is unique due to its specific propyl substitutions, which impart distinct chemical properties and biological activities. Its synthesis and reactivity differ from other pyridine derivatives, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
33354-91-5 |
|---|---|
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
2,4,6-tripropylpyridine |
InChI |
InChI=1S/C14H23N/c1-4-7-12-10-13(8-5-2)15-14(11-12)9-6-3/h10-11H,4-9H2,1-3H3 |
Clé InChI |
QMAJEURKUOFRMD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NC(=C1)CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


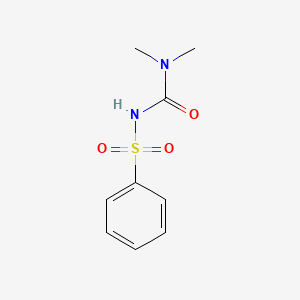
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)

